[(4-Phenylbutan-2-YL)carbamoyl]methyl 2-(3-fluorophenyl)acetate
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Overview
Description
[(4-Phenylbutan-2-YL)carbamoyl]methyl 2-(3-fluorophenyl)acetate is a synthetic organic compound with the molecular formula C20H22FNO3 and a molecular weight of 343.398.
Scientific Research Applications
[(4-Phenylbutan-2-YL)carbamoyl]methyl 2-(3-fluorophenyl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development and delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Phenylbutan-2-YL)carbamoyl]methyl 2-(3-fluorophenyl)acetate typically involves multi-step organic reactions. One common method includes the reaction of 4-phenylbutan-2-amine with methyl 2-(3-fluorophenyl)acetate under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production capabilities.
Chemical Reactions Analysis
Types of Reactions
[(4-Phenylbutan-2-YL)carbamoyl]methyl 2-(3-fluorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the gain of hydrogen or loss of oxygen.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Comparison with Similar Compounds
Similar Compounds
- [(4-Phenylbutan-2-YL)carbamoyl]methyl 2-(4-fluorophenyl)acetate
- [(4-Phenylbutan-2-YL)carbamoyl]methyl 2-(2-fluorophenyl)acetate
- [(4-Phenylbutan-2-YL)carbamoyl]methyl 2-(3-chlorophenyl)acetate
Uniqueness
[(4-Phenylbutan-2-YL)carbamoyl]methyl 2-(3-fluorophenyl)acetate stands out due to its specific fluorine substitution at the 3-position of the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structural feature may confer distinct properties compared to its analogs.
Properties
IUPAC Name |
[2-oxo-2-(4-phenylbutan-2-ylamino)ethyl] 2-(3-fluorophenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO3/c1-15(10-11-16-6-3-2-4-7-16)22-19(23)14-25-20(24)13-17-8-5-9-18(21)12-17/h2-9,12,15H,10-11,13-14H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPNQPQWXRWQGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)COC(=O)CC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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